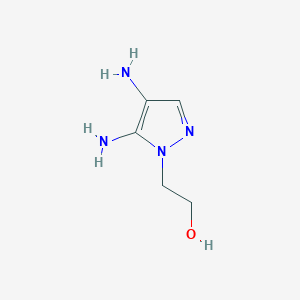

4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-diaminopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBUTNSQYYLYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437818 | |

| Record name | 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155601-17-5 | |

| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-1-ethanol, 4,5-diamino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the development of various commercial products, notably as a precursor in oxidative hair dye formulations.[1] This document details two prominent, field-proven synthetic routes, offering a comparative analysis of their chemical logic and procedural intricacies. The primary focus is on a multi-step synthesis commencing with alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine, and a secondary route originating from 3,5-dibromo-4-nitropyrazole. Each pathway is elucidated with detailed, step-by-step protocols, mechanistic insights, and discussions on the causality behind experimental choices. This guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing, providing a robust framework for the laboratory-scale synthesis and optimization of this important heterocyclic compound.

Introduction: The Chemical Significance of this compound

This compound, often utilized as its sulfate salt for enhanced stability and water solubility, is a bifunctional molecule of significant interest in applied chemistry.[2][3] Its structure, featuring two adjacent amino groups on a pyrazole core and a hydroxyethyl substituent on the ring nitrogen, makes it a versatile precursor for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[3] The primary commercial application of this compound is in the cosmetics industry, where it serves as a primary intermediate in oxidative hair coloring formulations.[1] The diamino functionality allows for oxidative coupling reactions to form a spectrum of stable and vibrant hair dyes.[1]

This guide will dissect the two principal synthetic strategies for obtaining this pyrazole derivative, providing the necessary technical detail for their replication and adaptation in a research and development setting.

Synthetic Pathway I: A Multi-Step Approach from Acyclic Precursors

This widely documented route builds the pyrazole ring through a cyclocondensation reaction, followed by a series of functional group transformations to install the vicinal amino groups.[3][4] The synthesis begins with the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.[2][4][5]

Overall Synthetic Scheme

The multi-step synthesis can be visualized as a linear progression involving the formation and sequential modification of key intermediates.

Figure 1: Overall workflow for the synthesis of this compound sulfate starting from acyclic precursors.

Detailed Experimental Protocols

-

Principle: This step involves a cyclocondensation reaction. The 2-hydroxyethylhydrazine acts as a binucleophile, attacking the electrophilic carbons of the ethyl (ethoxymethylene)cyanoacetate. The reaction is driven by the formation of the stable aromatic pyrazole ring.

-

Protocol:

-

To a reaction vessel equipped with a stirrer and reflux condenser, add 2-hydroxyethylhydrazine.

-

Heat the hydrazine to approximately 80°C.

-

Slowly add a mixture of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and ethanol over a period of about 1 hour, maintaining the temperature at 80°C.[2]

-

After the addition is complete, continue stirring at 80°C for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.[2] The resulting solution contains the product (I) and is typically used directly in the next step without isolation.

-

-

Principle: The ester group of intermediate (I) is hydrolyzed to a carboxylic acid under basic conditions. This is a standard saponification reaction.

-

Protocol:

-

To the reaction mixture from Step 1, add a solution of sodium hydroxide (approx. 2.5 eq) in water.[2]

-

Heat the mixture to reflux for about 3 hours. During this time, the ethanol from the previous step will distill off.[2]

-

After cooling, acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product (II).

-

Collect the solid product by filtration and wash with water to obtain the water-wet solid (II).

-

-

Principle: Thermal decarboxylation of the carboxylic acid (II) removes the carboxyl group as carbon dioxide, yielding the corresponding 5-aminopyrazole. The electron-donating amino group at the adjacent position facilitates this process.

-

Protocol:

-

Principle: The C4 position of the pyrazole ring, activated by the C5 amino group, undergoes electrophilic substitution with a nitrosating agent. Isoamyl nitrite in an acidic medium is a common and effective reagent for this transformation.

-

Protocol:

-

Dissolve the purified 5-amino-1-(2'-hydroxyethyl)pyrazole (III) in an alcoholic solvent such as ethanol, in the presence of an acid like ethanolic HCl.[2]

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add isoamyl nitrite (approx. 1.2 eq) over about 40 minutes, ensuring the temperature remains between 0-5°C.[2]

-

Stir the reaction mixture at this temperature for an additional 2 hours.

-

The product, 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride, will precipitate and can be collected by filtration.[2]

-

-

Principle: The nitroso group of intermediate (IV) is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this reduction.

-

Protocol:

-

Suspend the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride (IV) in an alkanol solvent like methanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., 3 bar) at a temperature of 50-70°C until the reaction is complete.[6]

-

After cooling, filter the mixture to remove the insoluble catalyst. The filtrate contains the desired product.[2]

-

-

Principle: The basic diamino pyrazole is reacted with sulfuric acid to form a stable, water-soluble salt, which is often the commercially available form.

-

Protocol:

-

Cool the alkanol solution of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole to 0-5°C.[2]

-

Slowly add concentrated sulfuric acid (e.g., 93%) over approximately 30 minutes, maintaining the low temperature.[2]

-

Stir the mixture at 0-5°C for about 3 hours to complete crystallization.

-

Collect the precipitated sulfate salt by filtration, wash with cold methanol, and dry under vacuum at 50°C.[2]

-

Synthetic Pathway II: From a Pre-functionalized Pyrazole Core

An alternative strategy involves starting with a pre-formed pyrazole ring that is already substituted with groups that can be converted to the desired amino functionalities. This approach often begins with 3,5-dibromo-4-nitropyrazole.[3][7]

Overall Synthetic Scheme

This pathway relies on sequential nucleophilic aromatic substitution and reduction reactions.

Figure 2: Synthetic workflow starting from 3,5-dibromo-4-nitropyrazole.

Detailed Experimental Protocols

-

Principle: The acidic N-H proton of the pyrazole is deprotonated with a strong base like sodium hydride, followed by nucleophilic attack on a hydroxyethyl halide to install the N1-substituent.

-

Protocol:

-

Suspend sodium hydride (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).[5]

-

Add a solution of 3,5-dibromo-4-nitropyrazole (1.0 eq) in DMF dropwise over 1 hour.[5]

-

After gas evolution ceases, add a hydroxyethyl halide (e.g., 2-bromoethanol) (1.0 eq) in DMF.[2]

-

Heat the reaction mixture, for example at 80°C, for several hours to drive the reaction to completion.[5]

-

The product, 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole, can be isolated by aqueous workup and extraction.

-

-

Principle: One of the bromine atoms on the electron-deficient pyrazole ring is displaced by an amine nucleophile. The reaction is typically regioselective for the C5 position. Benzylamine is often used, as the benzyl group can be removed in the subsequent hydrogenation step.[3]

-

Protocol:

-

Heat a solution of 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole in an excess of an amine, such as benzylamine or ethanolamine.[5] For example, heat in benzylamine at 60°C for 2 hours.[5]

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., toluene/ligroine) to yield the 5-amino-3-bromo-1-(2'-hydroxyethyl)-4-nitropyrazole derivative.[5]

-

-

Principle: This final step accomplishes two transformations simultaneously: the reduction of the nitro group to an amine and the hydrogenolysis of the remaining C-Br bond (and the N-benzyl group if used).

-

Protocol:

-

Dissolve the product from the previous step in a suitable solvent.

-

Perform catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][6]

-

Upon completion, the catalyst is removed by filtration, and the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, can be isolated from the filtrate, often by forming its sulfate salt as described in Pathway I.

-

Product Characterization and Data

The structural confirmation and purity assessment of this compound and its intermediates are crucial. Standard analytical techniques are employed for this purpose.

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of the pyrazole core and substituents. | Characteristic chemical shifts for the pyrazole ring protons, the hydroxyethyl group, and the amino protons. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound (C₅H₁₀N₄O, MW: 142.16 g/mol ).[8] For the sulfate salt, the mass of the free base is typically observed. |

| Infrared Spectroscopy (IR) | Identification of key functional groups. | Characteristic absorption bands for N-H (amino groups), O-H (hydroxyl group), and C=N/C=C (pyrazole ring) vibrations. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single major peak indicating high purity, which is reported to be between 96.8% and 99.8%.[3][7] |

Table 1: Analytical techniques for the characterization of this compound.

Conclusion and Scientific Insights

Both synthetic pathways presented offer viable routes to this compound. The choice between them often depends on the availability and cost of starting materials, as well as considerations of scalability and process safety.

-

Pathway I is a linear synthesis that builds the molecule from simple, acyclic precursors. While it involves more steps, the transformations are generally high-yielding and utilize common laboratory reagents. The control over the introduction of functional groups is precise.

-

Pathway II is a more convergent approach, starting with a pre-formed heterocyclic ring. This can be advantageous if the starting 3,5-dibromo-4-nitropyrazole is readily available. However, it may require more specialized reagents like sodium hydride and involves handling highly functionalized intermediates.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient production of this valuable building block and its derivatives for further investigation and application.

References

- EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents.

- US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents.

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available at: [Link]

- EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents.

-

Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole - PrepChem.com. Available at: [Link]

- EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts - Google Patents.

-

Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]

-

This compound SULFATE - gsrs. Available at: [Link]

-

Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. Available at: [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 3. cir-safety.org [cir-safety.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents [patents.google.com]

- 6. EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts - Google Patents [patents.google.com]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

physicochemical properties of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 155601-30-2). This compound is a critical precursor in the formulation of oxidative hair dyes, valued for its ability to produce vibrant and lasting color.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science. It delves into the structural and chemical characteristics that influence the compound's performance, stability, and safety profile. The guide outlines key experimental methodologies for its characterization, offering insights into the causal relationships between its properties and practical applications.

Introduction: A Keystone Molecule in Oxidative Coloration

This compound sulfate is an aromatic heterocyclic organic compound that has become indispensable in the cosmetic industry, particularly in the realm of permanent hair colorants.[1][4] Its utility stems from its role as a "precursor" or "primary intermediate" in oxidative hair dye formulations.[2][5] In the presence of an oxidizing agent, typically hydrogen peroxide, and a "coupler," it undergoes a series of chemical reactions to form larger, stable dye molecules that impart color to the hair shaft.[5] The sulfate salt form of 1-hydroxyethyl-4,5-diaminopyrazole enhances its stability and handling properties compared to the free base.[2]

A thorough understanding of its physicochemical properties is paramount for formulators to ensure product efficacy, stability, and consumer safety. This guide will systematically explore these properties, providing both established data and the scientific rationale behind their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

-

Chemical Name: this compound sulfate

-

Synonyms: 1-(2-Hydroxyethyl)-4,5-diaminopyrazole sulfate, 2-(4,5-diaminopyrazol-1-yl)ethanol,sulfuric acid[1][4]

The molecular structure, illustrated below, consists of a pyrazole ring substituted with two amino groups and a hydroxyethyl group. The amino groups are crucial for the oxidative coupling reaction, while the hydroxyethyl group can influence solubility and skin sensitization potential.

Caption: Molecular structure of this compound and the sulfate counter-ion.

Core Physicochemical Properties

The behavior of this compound sulfate in a formulation is dictated by its physical and chemical properties. A summary of these properties is presented below, followed by a more detailed discussion.

Table 1: Summary of Physicochemical Properties

| Property | Value | References |

| Appearance | White to off-white, light pink, or pale orange crystalline powder/solid | [1][4][9][10] |

| Melting Point | >183°C | [1][6][9][10][11] |

| Boiling Point | 407.4°C at 760 mmHg | [1][9][12] |

| Density | 1.69 - 1.87 g/cm³ at 20°C | [6][10][11] |

| Flash Point | 200.2°C | [1][9][12] |

| Vapor Pressure | 0 - 0.003 Pa at 20-90°C | [6][10][11] |

| Water Solubility | Water-soluble | [5][11][12] |

| Solubility (Organic) | Slightly soluble in DMSO and Methanol | [6][10] |

| LogP (Octanol/Water) | -1.75 at 25°C and pH 7 | [10] |

| Purity (Typical) | ≥ 99.0% (by HPLC) | [1][4] |

Physical State and Appearance

The compound is a white to light pink or off-white crystalline powder.[1][4] The color can be an indicator of purity, with purer forms being closer to white. The crystalline nature suggests a well-ordered molecular arrangement in the solid state.

Thermal Properties

-

Melting Point: The high melting point of over 183°C is indicative of a stable crystal lattice with strong intermolecular forces, likely including hydrogen bonding from the amino and hydroxyl groups, as well as the ionic interaction with the sulfate counter-ion.[1][6] This thermal stability is advantageous for storage and processing.

-

Boiling and Flash Points: The reported boiling point of 407.4°C and flash point of 200.2°C further underscore the compound's thermal robustness.[1][9][12] These high values suggest that the compound is not highly volatile and has a low risk of flammability under normal handling conditions.

Solubility Profile

The solubility of a hair dye precursor is critical for its incorporation into aqueous-based formulations and its ability to penetrate the hair shaft. This compound sulfate is described as water-soluble.[5][12] This is expected due to the presence of multiple polar functional groups (two amino groups, a hydroxyl group) and its ionic nature as a sulfate salt. It exhibits slight solubility in polar organic solvents like DMSO and methanol.[6][10]

The partition coefficient (LogP) of -1.75 at pH 7 indicates a strong preference for the aqueous phase over an immiscible organic phase like octanol.[10] This high hydrophilicity is a key factor in its formulation and toxicokinetic profile, influencing its skin absorption characteristics.

Stability

The stability of the compound, both as a raw material and within a formulation, is crucial for ensuring product shelf-life and consistent performance. Studies have shown that this compound sulfate is stable for up to three years at 25°C and 50% relative humidity, and for one year at 40°C and 75% relative humidity, both as a pure substance and within a typical hair dye cream formulation.[13]

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound sulfate, a suite of analytical techniques is employed. The following section outlines the principles and methodologies for key characterization experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound and quantifying any impurities.[1]

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is typically used for quantification.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh a reference standard and the sample lot of this compound sulfate.

-

Dissolve in a suitable solvent (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol) to a known concentration.

-

-

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or against the reference standard.

-

Caption: A typical workflow for purity determination by HPLC.

Melting Point Determination

Principle: The melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder the crystalline sample.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Synthesis Overview

The synthesis of this compound sulfate is a multi-step process that has been described in patent literature.[12][14] A common pathway begins with the reaction of an alkyl (alkoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.[12][14] This is followed by a series of transformations including hydrolysis, decarboxylation, nitrosation, and finally, hydrogenation to yield the diamino pyrazole base.[12] The final step involves reacting the free base with sulfuric acid to form the stable sulfate salt.[14]

Caption: Generalized synthesis pathway for this compound sulfate.

Safety and Handling

Based on safety data sheets, this compound sulfate is classified as a substance that may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is toxic to aquatic life with long-lasting effects (H411).[7][8][15] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[8][16] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6][10][16] The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that this ingredient is safe for use in oxidative hair dye formulations up to a maximum on-head concentration of 3.0%, apart from its skin sensitizing potential.[5][17]

Conclusion

This compound sulfate possesses a unique combination of physicochemical properties that make it a highly effective and widely used precursor in oxidative hair dyes. Its high thermal stability, water solubility, and predictable reactivity are key to its performance. The data and methodologies presented in this guide provide a solid foundation for scientists and formulators working with this compound, enabling them to optimize formulations, ensure quality control, and maintain a high level of safety. Further research into its solid-state properties, such as polymorphism, could provide even deeper insights into its behavior and potential for formulation enhancement.

References

- This compound sulfate CAS#: 155601-30-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ZRMfBfx2T0JBr8tzAkM8jv1L650z5OC7SOmDNLXrUWlo186pj41ntR8-VitxDfKk9uFXIdDzXZnvml6WHY3WUuZldoofVt_KeE5KWQYjJ5WZfersi5Q1YrVOjhqVGi6kfGirlIvHNhAhzL1UBlnzPZYqWRI9LMPyGvBtRR_9RF4=]

- Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications - Haihang Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNLN1HX4lwGhshtQFG0t_UJx5E5AT9njA20uCtmst-vNm3ltIdmp_-STe3GSMxrwlkFmZXPzc6d77lB7YtAgoQB15mt_23yoyoYvDsCCh6Mb0iXhpqjNp0rTrsLVHWFRE4ccP4jYTLBv6Y26NgsRybbG14HvhhMFuaBfz-4ev0exNxu9lJ7fvITfzzySKIaw7XJQN80rlC2F4k7z6UbKL56_8IOw1poa2ngOZDQ5eN4nO2g==]

- This compound Sulfate - Hangzhou Haichem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwVFy4KfWXv_1HHVw1f__Y6-DMwiQALtCY9XxLnIL9wyEZX2dnBJsHeeaxjln7qDaduSddvdDK27YG6-_J8ybeiuaR4oZZXPYrN83gXNO11oiwx5_r9Mdl3L-3l8UpfBLg7zRdsR_rp3JAvBJOIg==]

- This compound sulfate - Cosmetic Ingredients | Samboo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzc6Q8bZRfrjJpBGMovCrOIFg16TxkI79E_Saefmitvfx2p00yCU3ruI4BuB2H3uqjf1mJa_Ize37jVptcNCCcX5QPlVNz6UNzZMtqBYOGJFrt8LxflBpbybAb42fu1q50TAXqW4x915CUc7Zs8_ASlkHDz80cDzJVnRYPSXWawjEkOA3VVc-FqAacYTDTKNo=]

- MSDS of this compound sulfate - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aQ36q29QSIvLWgv7bAWAtJ9vljVHCQv86govxVlB1DfPazkEm2fqBbz2F4mitJBSm7XUnt1qPseWcS5a1Ady0TChbBpWfWBL3DPbcOka1iPIYmrV36NgCx3qerP_spgyEI_L2FFDDy58Cvs3ag55mis=]

- 155601-30-2, this compound sulfate Formula - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqooFqdcl7eBIQ_jA--ITnNluz1mB9IMAixwHvZ_fS8Kj_Whlc2flP0l6J0cedZW2exR6Q4jzZu-Mbhs-ywcR3ZVB7JFbtqhoaIPlW0jbSTlf7XULYkeTCTeO3s_MjIQroq_cDhaYlPYOwtbzXHjKYyJ798syhdAiOmmEQISyWRyG_onaF0m4UqD1Q9y6Ni46TDNGHnRH7n_ABczXHnCBhgw==]

- 4,5-Diamino-1-(2-Hydroxyethyl) Pyrazole sulfate (P5) - Hangzhou Haichem - SpecialChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iuNHBQPGP_xuyLs0QFI8jOyOOOgswiblkAxN6rlPytQpMIpIlgbL6YwP1hSOK9Ecbs2EYuh0Tww2iMIOcBw3iQhdajuIkWyJbU504L5P-rAF7HBVnALHHvFJmJ7gX47jDXHKONb8JDKx3pdSUMDTLBSRsg-qWxhahSd9ILhM9zBlYqTp8oPUcRo6lb36SkJ83KW7AqevUQwRw8pXbTcLyGD1dsBFQJNJ7Q==]

- Technical Guide: this compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1om5q07v5usMPb6pLT7s5kPIE9cfwe8mTy1j-PFJj8O4MSQp35tTtyVh8Leu0LSCoDyof0Mt1NgfXgkihObaMZ5pIS9-i3J6VMCqG4gmErAD-soQgD8d9HyPu56MqF9x3KShXvodI3HSl8kMFfMIYrCpRsdXPI6LiJiVHdv65CWmMGMIhJxN2xwzJUCJycThk2g==]

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EHioqCK4KbfKnK-HUi4_Zz4JD-rNiPvFBBUiuXeo7x1yigOAHphY-nM1Y9SBRSJmMM9_xkoGnvCa8vK0Mvue_oPuAjr_k5KlR0bgdviu523I0Q4s9P23C7OaptyAf5e9vrL-aKwbBgZ8qsm5lsbT46eKT3cyfB6U9boHoA==]

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmUcdLX_TccqPSpdF0Zfa9Ibq6GtdwQBqkfdxQ1IVd5m3-cWZiDtvy0bWfNMdi3IRWtCz6VBGghyV76r3aSin8VFzjkvqJImYp4GtcEQj_i7kMBuGrhRNkhv6adGsGOfyF6v6XfEArrsglh5eVe-YQuBTKAZ-ozBZlIxtSBjDG2U_9PQ==]

- This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6tNF5lqEhqD9K0qLZOM2gTBfmVT4yZdZlbzpKB1PRSIyQcR_ZcyXAK3wo-3Wtn4-VxBS2Jd1vSo7ia3z7lk3hChBD_6yXTqUhnfkA5SGaYR-IJLk8-0JVW2qYBkLRpfOk888qi3BQxnT5SLCpIQdqZYQtGZR3EXh4reKt9U7meRXUu7Oa8uhYOhSxINJKE_Ye7Ac==]

- 4,5-DIAMINO-(2-HYDROXYETHYL)PYRAZOLE SULFATE - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3kn7G_77zXpJn9lRBC2pJO9SBAIH9nLBkbU9VAJhcTNb5ULoOO6GJlBLkPF3N3UeXoATEgGE9kswviykskbGL3qlG-TX1GZ0ZFVEW_jluqz6gFcwbT2wQZni4XsncbTDyXbS4LgWj4rdNWl97ejx6BwpvkC9r_lq6dl6bg08s56fEM-s78_4]

- This compound sulfate - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnYc2B-HUEmlOzTnQsWZVnSS0jqLS1C6XME6vh7GrmqgoOI8McpI1ajsMAvGAbXbTzwi3qGHCYj-XHAxj3D11ObbAXofrNAocI7R0D1SHcy7HfkPJtY9t7dRw8p54=]

- Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154) - European Commission. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDZxy9VyB4D1k2WD5oL04jLw08d9lRCsbYOb8N7bgheFSlVnrnsfrI5izqfaKiqhTFkR0edA3Sxfsxo9lJ5N2PSbIF37gBRHJvHRVQmdd24Oa1f8lGeP0m-kIXrMrrkdnH7-ESQUEPDAllZ44zYmRQBNhUXqPrk414gQp1EKu2lnsTcYrzu5FSoNOzi7A31g=]

- SAFETY DATA SHEET - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0Wn0zahcSwJLeoPMB1mxbDSkAh5fVRmVHKGJxYkWSzFHXqngFZHbzI5ngqMTezboX25bVl-nYD-GzKXGMmJsFu-TuX2IDPPGM5d5t7mPRxnwdCmZ4r2sXQy7XuYrQYxjee4Z2jnz0Ink_jTwzCvDEr81RjwPfFvUWQ==]

- This compound sulfate - Chongqing Chemdad Co. ,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElPIe4Ze2IZeD9SbUhO1RdTfFySiygEriIiqowJN9QFiSegrA45Qlu9dOG168mRDD8SVdG_RZf6rHGNdaH4_XLiqQq3RDk8JmwgScaX1xmjoJ73FoX9Ob2DIOb57Lc541-yzkkpBGIgmp07w==]

- EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqpkEy_SSFPGoNUMssOhVtztAyZiOXUfs8hbafpt0iM4pinz6Nw8Tq0OPlC1nREyi69QjyQEnzLRhjlzLV6fugN6l19Y8r-5innIxGpkp84apiD1OecmHEkdl5Hqotkl7dPuJt5PXZUvj0Q==]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound Sulfate--Hangzhou Haichem Co., Ltd. [haichem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound sulfate | Samboo [haircareingredients.com]

- 5. cir-safety.org [cir-safety.org]

- 6. This compound sulfate CAS#: 155601-30-2 [chemicalbook.com]

- 7. This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound sulfate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ec.europa.eu [ec.europa.eu]

- 14. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. aksci.com [aksci.com]

- 17. cir-safety.org [cir-safety.org]

CAS 155601-30-2 chemical structure and properties

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate (CAS 155601-30-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound sulfate, a key chemical intermediate and active ingredient with significant applications in the personal care industry. We will delve into its chemical structure, physicochemical properties, primary applications, and safety profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Overview

Chemical Name: this compound sulfate[1]

CAS Number: 155601-30-2[1][2][3][4]

EINECS Number: 429-300-3[4][5]

Synonyms: This compound is known by several synonyms, including 1-(2-Hydroxyethyl)-4,5-diaminopyrazole sulfate, 1-Hydroxyethyl-4,5-Diamino Pyrazole Sulfate, and Jarocol AHP.[1][4][6]

General Description: this compound sulfate is a heterocyclic salt.[7] Its core structure is a pyrazole ring substituted with two amino groups at the 4 and 5 positions and a hydroxyethyl group at the 1 position.[1] It is typically supplied as a sulfate salt, which significantly enhances its solubility in aqueous solutions.[1] This off-white to pink powder is primarily recognized for its role as a component in oxidative hair dyes.[7][8] The presence of reactive amino groups and a hydrophilic hydroxyethyl group makes it a versatile building block for synthesizing more complex molecules in fields like pharmaceuticals and agrochemicals.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its function, providing sites for oxidative coupling while the hydroxyethyl group aids in its formulation properties.

Chemical Structure

The canonical SMILES representation of the compound is C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O.[6][9]

Caption: Chemical structure of this compound sulfate.

Physicochemical Data

The properties of this compound are crucial for its handling, formulation, and performance in various applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₄O₅S | [2][3][4][10] |

| Molecular Weight | 240.24 g/mol | [2][6][9] |

| Appearance | Off-white to pink or pale orange solid powder | [8] |

| Melting Point | >183 °C | [8][11][12] |

| Boiling Point (est.) | 407.4 °C at 760 mmHg | [4][10][11] |

| Flash Point (est.) | 200.2 °C | [4][11] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [8] |

| Vapor Pressure | 0-0.003 Pa at 20-90 °C | [8] |

| LogP | -1.75 at 25 °C and pH 7 | [8] |

| Surface Tension | 62.8 mN/m at 1-1.01 g/L and 20 °C | [8] |

Applications and Mechanism of Action

The primary and most well-documented application of this compound sulfate is as a hair colorant in oxidative hair dye formulations.[7][8]

Role in Oxidative Hair Dyes

In hair coloring products, this compound acts as a "coupler" or "dye intermediate." It is not a dye itself but reacts with a "developer" (an oxidizing agent, typically hydrogen peroxide) and a "primary intermediate" (such as p-phenylenediamine) to form larger dye molecules within the hair shaft. This process is responsible for creating the final, permanent hair color. The specific shade achieved is dependent on the combination of couplers and primary intermediates used in the formulation.[13]

Conceptual Workflow: Oxidative Hair Dyeing

The following diagram illustrates the fundamental process of how this compound functions in an oxidative hair dye system. The process begins with the raw materials, which are then formulated. The final product is mixed with a developer before application, leading to an in-situ chemical reaction that permanently colors the hair.

Caption: Conceptual workflow of oxidative hair dyeing using a coupler like CAS 155601-30-2.

Analytical and Quality Control Methodologies

Ensuring the purity and concentration of this compound sulfate is critical, especially for its use in cosmetic products.[13] Several analytical techniques are employed for its quality control.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the concentration and purity of the compound in both raw material and final product formulations.[13][14] A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) is effective.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying any volatile or semi-volatile impurities.[13]

-

Supercritical Fluid Chromatography (SFC) and Electrospray Mass Spectrometry (ES-MS): These advanced techniques can be used for the filtration, purification, and identification of the compound.[9]

General Analytical Workflow

The following workflow outlines the typical steps for the quality control analysis of a product containing this compound.

Caption: A generalized workflow for the analytical quality control of CAS 155601-30-2.

Safety, Toxicology, and Handling

A thorough understanding of the safety profile is essential for the responsible use of this chemical.

Toxicological Summary

-

Acute Oral Toxicity: The acute oral LD50 in rats is greater than 2000 mg/kg body weight, indicating low acute toxicity via ingestion.[7][15]

-

Skin and Eye Irritation: The compound is classified as causing serious eye damage (H318) and may cause skin irritation.[5][12][16][17][18]

-

Sensitization: There are conflicting data regarding skin sensitization. While some studies (Buehler and LLNA) suggest it is not a sensitizer, a quantitative structure-activity relationship (QSAR) model and a Magnusson-Kligman maximization study predicted it to be a moderate to strong sensitizer.[7] It is listed with the H317 hazard statement, "May cause an allergic skin reaction."[16][17][18]

-

Genotoxicity and Carcinogenicity: The majority of in vitro and in vivo genotoxicity tests have returned negative results. No relevant long-term carcinogenicity studies on this specific compound were identified.[7]

-

Aquatic Toxicity: The compound is classified as toxic to aquatic life with long-lasting effects (H411).[5][16][18]

GHS Hazard Information

Handling and Storage Protocols

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[19]

-

Use only with adequate ventilation and avoid the formation of dust.[16][19]

-

Wear suitable personal protective equipment (PPE), including gloves and eye/face protection.[17][19]

-

Wash hands thoroughly after handling.[19]

Conditions for Safe Storage:

First Aid Measures

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][18][19]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with running water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[18][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[16][18]

Conclusion

This compound sulfate (CAS 155601-30-2) is a specialized chemical with a well-defined primary application in the cosmetics industry as an oxidative hair dye intermediate. Its chemical structure, featuring a pyrazole core with reactive amino groups, allows it to effectively participate in the color formation process. While it has a favorable profile for acute oral toxicity, its potential for causing serious eye damage and skin sensitization necessitates strict adherence to safety and handling protocols. The established analytical methods, particularly HPLC, are crucial for ensuring its quality and consistency in final product formulations. For researchers and formulators, a comprehensive understanding of its properties and safety data is paramount for its effective and safe utilization.

References

-

This compound sulfate - CymitQuimica.

-

This compound sulfate - AK Scientific, Inc.

-

This compound sulfate | CAS 155601-30-2 | SCBT - Santa Cruz Biotechnology.

-

1-hydroxyethyl 4,5-diamino pyrazole sulfate, 155601-30-2 - The Good Scents Company.

-

MSDS of this compound sulfate - Capot Chemical.

-

2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol sulfate - Sigma-Aldrich.

-

Safety Data Sheet according to (EC) No 1907/2006 as amended - Gov.pl.

-

This compound sulfate - Cosmetic Ingredients | Samboo.

-

4,5-Diamino-1-(2-hydroxy)ethylpyrazole sulfate - CAS Database.

-

Safety Data Sheet: 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate - Chemos.

-

4,5-Diamino-1-(2-hydroxyethyl)pyrazolesulphate | 155601-30-2 | FD139495 - Biosynth.

-

1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate - Pharos.

-

Technical Guide: this compound - Benchchem.

-

SAFETY DATA SHEET - Maritime Beauty.

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review.

-

This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem.

-

SAFETY DATA SHEET - CymitQuimica.

-

This compound sulfate - SIELC Technologies.

-

This compound sulfate CAS#: 155601-30-2 - ChemicalBook.

-

Are there any quality control points in a hair dye factory's production process? - Blog.

-

Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154) - European Commission.

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - CIR.

Sources

- 1. CAS 155601-30-2: this compound su… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound sulfate | Samboo [haircareingredients.com]

- 4. 4,5-Diamino-1-(2-hydroxy)ethylpyrazole sulfate | 155601-30-2 [chemnet.com]

- 5. maritimebeautyshop.com [maritimebeautyshop.com]

- 6. This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. This compound sulfate CAS#: 155601-30-2 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. 1-hydroxyethyl 4,5-diamino pyrazole sulfate, 155601-30-2 [thegoodscentscompany.com]

- 11. 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol sulfate | 155601-30-2 [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

- 13. Are there any quality control points in a hair dye factory's production process? - Blog [orchid-chem.com]

- 14. This compound sulfate | SIELC Technologies [sielc.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. capotchem.com [capotchem.com]

- 17. gov.pl [gov.pl]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. aksci.com [aksci.com]

The Chameleonic Core: A Technical Guide to the Biological Activities of Substituted Diaminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The diaminopyrazole scaffold, a five-membered heterocyclic ring bearing two amino substituents, represents a privileged structure in medicinal chemistry. Its remarkable versatility allows for facile substitution, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted biological landscape of substituted diaminopyrazoles, moving beyond a mere cataloging of activities to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies that drive their discovery and development.

I. The Diaminopyrazole Scaffold as a Kinase Inhibitor Powerhouse

Substituted diaminopyrazoles have emerged as a cornerstone in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2][3] Their ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region makes them ideal candidates for targeting the ATP-binding pocket of various kinases.

A. Mechanism of Action: Competitive ATP Antagonism

The primary mechanism by which diaminopyrazole-based compounds inhibit kinase activity is through competitive antagonism with ATP. The diaminopyrazole core forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction physically blocks the binding of ATP, thereby preventing the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.

A notable example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3][4] Aberrant CDK2 activity is a hallmark of many cancers.[3] 4-Arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel class of CDK2 inhibitors.[5] X-ray crystallography studies of an inhibitor-CDK2 complex have confirmed the competitive mode of inhibition.[5]

B. Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The biological activity of diaminopyrazole kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and its appended functionalities.

| Target Kinase | Scaffold/Substitution Pattern | Key SAR Findings | Potency (IC50/Ki) | Reference |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Bioisosteric replacement of a phenylsulfonamide with pyrazole derivatives led to potent and selective inhibitors. | Ki = 0.005 µM for compound 15 | [3][4] |

| CDK2 | 4-Arylazo-3,5-diamino-1H-pyrazoles | Substitutions on the 4-aryl ring can optimize the pharmacophore. | Moderate potency | [5] |

| KDR/Aurora B | Pyrazole diaminopyrimidines | Analogs showed significant cellular activity and moderate antitumor activity. However, they were pan-kinase inhibitors with a narrow therapeutic index. | Not specified | [6] |

| PCTAIRE Family | 3-Amino-1H-pyrazole-based inhibitors | Small modifications on the pyrazole ring had significant effects on selectivity. Alkyl residues on the pyrazole led to non-selective inhibitors. | Not specified | [1] |

| CDK9 | Diaminopyrazoles | Structural optimization led to improved pharmacokinetic and biodistribution properties. | Not specified | [7] |

C. Experimental Protocol: In Vitro Kinase Inhibition Assay

A self-validating system for assessing the inhibitory potential of substituted diaminopyrazoles against a target kinase is crucial for reliable SAR data.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK2/cyclin A)

-

Kinase substrate (e.g., histone H1)

-

ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)

-

Test compounds (substituted diaminopyrazoles) dissolved in DMSO

-

Kinase reaction buffer

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or luminescence plate reader

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Kinase Reaction Setup: In a microplate, combine the kinase reaction buffer, the kinase, and the substrate.

-

Inhibitor Addition: Add the serially diluted test compounds to the reaction wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection of Phosphorylation:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the remaining radioactivity using a scintillation counter.

-

Luminescence Assay: Use a commercial kit that measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Diaminopyrazoles as Broad-Spectrum Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Substituted diaminopyrazoles have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[8][9][10][11][12]

A. Diverse Mechanisms of Antimicrobial Action

The antimicrobial effects of diaminopyrazoles are not attributed to a single mechanism but rather a variety of targets depending on the specific substitution pattern.

-

Enzyme Inhibition: Certain diaminopyrazole derivatives act as inhibitors of essential bacterial enzymes. For instance, some have been developed as inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[13] Others target N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme absent in mammals, making it a promising antibiotic target.[14]

-

Disruption of Cellular Integrity: While the exact mechanisms are still under investigation for many compounds, it is hypothesized that some diaminopyrazoles may disrupt the bacterial cell membrane or interfere with other vital cellular processes.

B. Structure-Activity Relationship (SAR) in Antimicrobial Diaminopyrazoles

The antimicrobial potency of diaminopyrazoles is highly dependent on the substituents on the pyrazole ring.

| Microbial Target | Scaffold/Substitution Pattern | Key SAR Findings | Potency (MIC) | Reference |

| Gram-positive & Gram-negative Bacteria | 4-Arylazo-3,5-diamino-1H-pyrazole derivatives | Good antibacterial properties against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria. | Not specified | [8] |

| Mycobacterium tuberculosis | 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides | Electron-withdrawing substituents at both R and R' positions are beneficial for anti-tubercular activity. | 2.23 - 4.61 mM | [8] |

| Various Bacteria & Fungi | Pyrazole-1-carbothiohydrazide derivatives | Hydrazones 21a–c and 22 showed remarkable antibacterial and antifungal activities. | 2.9 - 125 µg/mL | [10] |

| Staphylococcus aureus | 2-amino-4-pyrazolyl-4H-1,3-oxazines | Pronounced antimicrobial activity against Staphylococcus aureus strains. | Not specified | [11] |

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for assessing the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds (substituted diaminopyrazoles) dissolved in a suitable solvent

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic) and negative control (solvent vehicle)

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to positive and negative control wells.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bacteriostatic or bactericidal, subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

III. Expanding Horizons: Other Biological Activities of Diaminopyrazoles

Beyond kinase inhibition and antimicrobial effects, the diaminopyrazole scaffold has demonstrated a range of other important biological activities.

-

Anti-inflammatory Activity: Some 4-amino-5-phenylpyrazoles have shown appreciable anti-inflammatory properties.[8]

-

Anticancer Activity (Non-kinase targets): Certain 3-aminopyrazole derivatives exhibit cytotoxic activity against various cancer cell lines through mechanisms that may not involve kinase inhibition, such as mimicking Combretastatin A-4.[8] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, also show noteworthy anticancer activities.[15]

-

Insecticidal Activity: Substituted anthranilic diamides with a pyrazole ring have been designed as insecticides that target the ryanodine receptor (RyR) in insects with good selectivity over mammalian RyRs.[16]

-

Antioxidant Activity: Dihydropyrazole derivatives have been shown to act as potent free radical scavengers.[17]

IV. Conclusion

The substituted diaminopyrazole core is a testament to the power of scaffold-based drug discovery. Its synthetic tractability and ability to interact with a multitude of biological targets have solidified its importance in medicinal chemistry. From potent and selective kinase inhibitors for cancer therapy to broad-spectrum antimicrobial agents and beyond, the diaminopyrazole scaffold continues to provide a fertile ground for the development of novel therapeutics. The insights into SAR and the robust experimental protocols outlined in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic system.

References

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 4,5-diamino-1-(2-hydroxyethyl)pyrazole

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the formulation of oxidative hair dyes. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical reactivity, biological interactions, and the established protocols for its safety assessment. The primary focus is on its role as a hair dye precursor, elucidating the oxidative coupling pathway that leads to the formation of stable and vibrant hair colorants. Furthermore, this guide delves into the toxicological profile of the compound, presenting a synthesis of available data on its metabolism, dermal absorption, and genotoxicity. Detailed, field-proven experimental protocols for key toxicological assays are provided to ensure a self-validating system of scientific integrity.

Introduction: The Pivotal Role of this compound in Oxidative Hair Coloration

This compound, often used in its sulfate salt form (CAS 155601-30-2), is a cornerstone in the formulation of modern oxidative hair dyes.[1] Its molecular structure, featuring a pyrazole ring substituted with two amino groups and a hydroxyethyl chain, makes it an effective "precursor" or "developer" in the hair coloring process.[2] This guide will dissect the intricate mechanism by which this seemingly simple molecule transforms into a complex and stable chromophore within the hair shaft. Beyond its primary application, we will explore its biological interactions, providing a comprehensive overview of its safety profile.

Physicochemical Properties and Synthesis

The sulfate salt of this compound is a white to light pink crystalline powder with good stability under specified conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 155601-30-2 |

| Molecular Formula | C5H12N4O5S (sulfate salt) |

| Molecular Weight | 240.24 g/mol (sulfate salt) |

| Melting Point | >183°C |

| Boiling Point | 407.4°C |

| Flash Point | 200.2°C |

The synthesis of this compound is a multi-step process that has been described in patent literature. A common synthetic route is outlined in the workflow diagram below.[3]

Caption: A simplified workflow for the synthesis of this compound.

Core Mechanism of Action in Oxidative Hair Dyeing

The primary mechanism of action of this compound is its function as a hair dye precursor in an oxidative coupling reaction. This process can be broken down into three key stages: oxidation, coupling, and stabilization.

Stage 1: Oxidation to a Reactive Intermediate

In a typical hair dye formulation, this compound is mixed with an oxidizing agent, most commonly hydrogen peroxide, under alkaline conditions. The alkaline environment swells the hair cuticle, allowing the dye precursors to penetrate the hair shaft. The oxidizing agent then abstracts electrons from the diamino pyrazole, transforming it into a highly reactive, short-lived intermediate, believed to be a quinonediimine species.[4][5]

Caption: Oxidation of this compound to a reactive intermediate.

Stage 2: Electrophilic Attack and Coupling

The newly formed quinonediimine intermediate is a potent electrophile. It rapidly reacts with a nucleophilic "coupler" molecule, which is also present in the hair dye formulation. Couplers are typically aromatic compounds with electron-donating groups, such as phenols and anilines. The coupling reaction involves the nucleophilic attack of the coupler on the electrophilic quinonediimine, leading to the formation of a new carbon-nitrogen or carbon-carbon bond. This results in the formation of a larger, colorless "leuco dye" intermediate.[5]

Stage 3: Oxidation and Stabilization of the Chromophore

The leuco dye is then further oxidized by the hydrogen peroxide in the formulation. This final oxidation step creates a stable, conjugated system that is responsible for the final color. This large, colored molecule becomes trapped within the hair shaft, resulting in a long-lasting hair color.[4] The specific color produced depends on the chemical nature of both the precursor and the coupler used. For example, the reaction of 1-hydroxyethyl-4,5-diaminopyrazole with the coupler 4-amino-2-hydroxytoluene is known to produce a dimeric dye molecule.[6]

Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.

Causality Behind Experimental Choices:

-

Metabolic Activation (S9): The inclusion of an exogenous metabolic activation system (S9 fraction from rat liver) is critical because some substances only become genotoxic after being metabolized. *[7] Metaphase Arrest: Arresting cells in metaphase allows for the clear visualization and analysis of condensed chromosomes. *[8] Multiple Concentrations: Testing a range of concentrations is essential to identify a dose-response relationship, which is a key indicator of a true positive result.

The mechanism of action of this compound is multifaceted. In its primary application as a hair dye precursor, it undergoes a well-defined oxidative coupling reaction to form stable chromophores within the hair shaft. From a biological perspective, its mechanism of action is largely defined by its toxicological profile. Extensive testing has demonstrated a low potential for systemic toxicity and genotoxicity under its intended use conditions. This in-depth technical guide provides a robust framework for understanding the chemical and biological intricacies of this important cosmetic ingredient, grounded in authoritative scientific principles and validated experimental protocols.

References

-

Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

-

OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Retrieved from [Link]

-

Burnett, C. L., et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S. Retrieved from [Link]

-

Charles River. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]

-

Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry, 10(19), 2287-2304. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of oxidative hair dye formation. Retrieved from [Link]

-

OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

Doak, S. H., et al. (2018). The In Vitro Chromosome Aberration Test. In Genotoxicity Assessment. Methods in Molecular Biology, vol 1895. Humana Press, New York, NY. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). In Vivo Micronucleus Assay Testing OECD 474. Retrieved from [Link]

-

Al-Qahtani, A. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7856. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Retrieved from [Link]

-

Scantox. (n.d.). OECD 474: In Vivo Micronucleus Test. Retrieved from [Link]

-

Morales-Ramírez, P., & Vallarino-Kelly, T. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. Genetics and Molecular Biology, 40(2), 333-339. Retrieved from [Link]

-

OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

-

European Commission. (2008). Opinion on Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring 4,5-Diamino-1-(2-Hydroxy)

-

Miller, D. M. (2014). On the Mechanism of Oxidative Coupling of 1,4-Diaminobenzene with Resorcinol. (Doctoral dissertation). Retrieved from [Link]

- Burnett, C. L., et al. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.

- Eastman Chemical Company. (2002). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyrazole and acid addition salts thereof.

- Burnett, C. L., et al. (2016). Draft Final Report on the Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.

-

Blyth, A., & Gagliardi, L. (2017). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Cosmetics, 4(2), 13. Retrieved from [Link]

- Wella Aktiengesellschaft. (1990). Oxidation hair dye composition containinng diaminopyrazol derivatives and .... (U.S.

-

Hangzhou Haichem Co., Ltd. (n.d.). This compound Sulfate. Retrieved from [Link]

-

Samboo. (n.d.). This compound sulfate - Cosmetic Ingredients. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound sulfate. Retrieved from [Link]

Sources

- 1. nucro-technics.com [nucro-technics.com]

- 2. innospk.com [innospk.com]

- 3. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. nucro-technics.com [nucro-technics.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. criver.com [criver.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the synthesis of various compounds, notably in the cosmetic industry as a hair dye precursor.[1][2][3] The focus of this document will be on the readily available sulfate salt, with inferences and theoretical considerations for the free base.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two amino groups and a hydroxyethyl chain. Its chemical structure is fundamental to its reactivity and, consequently, its spectroscopic signature. The sulfate salt is a stable, water-soluble, off-white to pink crystalline powder.[1][3]

Molecular Formula (Free Base): C₅H₁₀N₄O[4] Molecular Weight (Free Base): 142.16 g/mol [4] Molecular Formula (Sulfate Salt): C₅H₁₂N₄O₅S[5][6] Molecular Weight (Sulfate Salt): 240.24 g/mol [5][6]

The structural arrangement of protons and carbon atoms, along with the various functional groups (-NH₂, -OH, C-N, C=C), gives rise to a unique set of spectroscopic data that can be used for its identification and purity assessment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyrazole ring, the hydroxyethyl chain, and the amino groups. The chemical shifts are influenced by the electron-donating amino groups and the electronegativity of the nitrogen and oxygen atoms.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| C₃-H | ~7.0-7.5 | Singlet | - | The sole proton on the pyrazole ring, deshielded by the aromatic system. |

| N₁-CH₂ | ~3.8-4.2 | Triplet | ~5-7 Hz | Adjacent to the pyrazole nitrogen and the other methylene group. |

| CH₂-OH | ~3.5-3.9 | Triplet | ~5-7 Hz | Adjacent to the hydroxyl group and the N₁-methylene group. |

| -NH₂ | ~4.0-6.0 | Broad Singlet | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. |

| -OH | ~4.5-5.5 | Triplet (or Broad Singlet) | ~5-7 Hz | Coupled to the adjacent methylene group; can be broad and exchangeable. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound sulfate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to observe the exchangeable -NH₂ and -OH protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C₃ | ~120-130 | Aromatic carbon adjacent to two nitrogen atoms. |

| C₄ | ~135-145 | Aromatic carbon bearing an amino group. |

| C₅ | ~145-155 | Aromatic carbon bearing an amino group and adjacent to two nitrogen atoms. |

| N₁-CH₂ | ~50-60 | Aliphatic carbon attached to a nitrogen atom. |

| CH₂-OH | ~55-65 | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (alcohol) | 3200-3600 | Strong, Broad | Stretching |

| N-H (amine) | 3100-3500 | Medium, Broad (two bands for primary amine) | Stretching |

| C-H (aromatic) | 3000-3100 | Medium | Stretching |

| C-H (aliphatic) | 2850-3000 | Medium | Stretching |

| C=C / C=N (aromatic ring) | 1500-1650 | Medium to Strong | Stretching |

| C-N | 1000-1350 | Medium | Stretching |

| C-O | 1000-1260 | Strong | Stretching |

Experimental Protocol for FTIR:

-

Sample Preparation: For the solid sulfate salt, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, collect the sample spectrum.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound Sulfate--Hangzhou Haichem Co., Ltd. [haichem.com]

- 3. This compound sulfate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to the Solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in various industrial applications, particularly in the formulation of oxidative hair dyes.[1] While the water-soluble nature of its sulfate salt is well-documented, a detailed understanding of its solubility in a range of organic solvents is critical for researchers, scientists, and drug development professionals engaged in synthesis, formulation, and quality control. This guide synthesizes available data, explores the physicochemical principles governing its solubility, and presents a detailed, field-proven protocol for the empirical determination of its solubility profile.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities and presence in numerous approved drugs. The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse chemical modifications, making it a versatile building block in the synthesis of novel compounds.